molecular formula C31H42O3 B143618 Rhuscholide A CAS No. 944804-58-4

Rhuscholide A

Cat. No. B143618
CAS RN: 944804-58-4
M. Wt: 462.7 g/mol
InChI Key: LPJLAXYRFCLYIG-HBKYZHKXSA-N
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Description

Rhuscholide A is an active component of the essential oil of Rhuschia species, a genus of plants belonging to the Anacardiaceae family. It is a sesquiterpene lactone and a member of the diterpene family. Rhuscholide A has been studied for its potential pharmacological properties, and has been found to possess anti-inflammatory, analgesic, and antimicrobial activities. It has also been studied as a potential treatment for cancer, as it has been found to inhibit the growth of certain types of cancer cells.

Scientific Research Applications

Anti-HIV Activity

Rhuscholide A has been found to possess significant anti-HIV-1 activity. In vitro bioassays revealed that Rhuscholide A has an EC50 value of 1.62 microM and a therapeutic index (TI) of 42.40 . This suggests that Rhuscholide A could potentially be used in the development of new treatments for HIV.

Phytochemistry

Rhuscholide A is a new benzofuran lactone that was isolated from the stems of Rhus chinensis . It is one of several biologically active compounds identified in the Rhus species, which also include flavonoids, phenolic, and terpenoid compounds .

Traditional Medicine

The Rhus species, from which Rhuscholide A is derived, have been used extensively as part of traditional healing practices. They are used for the treatment of fungal, bacterial, and protozoal infections in both humans and animals .

Treatment of Various Ailments

In addition to its anti-infective properties, extracts from the Rhus species are also used to treat a wide range of ailments including abdominal pain, inflammation, stomach aches, fever, and headaches . The presence of Rhuscholide A and other bioactive compounds in these extracts may contribute to their therapeutic effects.

Source of Novel Biologically Active Compounds

The identification of Rhuscholide A and other bioactive compounds in the Rhus species represents an important source of drugs in the process of developing new pharmacologically active compounds .

Future Research

Despite the promising biological activities of Rhuscholide A and other compounds from the Rhus species, further research is needed to fully understand their mechanisms of action and potential applications . This includes in-vivo and in-vitro experiments, as well as the isolation and characterization of bioactive compounds .

properties

IUPAC Name

5-hydroxy-3-propan-2-ylidene-7-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42O3/c1-21(2)11-8-12-23(5)13-9-14-24(6)15-10-16-25(7)17-18-26-19-27(32)20-28-29(22(3)4)31(33)34-30(26)28/h11,13,15,17,19-20,32H,8-10,12,14,16,18H2,1-7H3/b23-13+,24-15+,25-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJLAXYRFCLYIG-HBKYZHKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCC1=C2C(=CC(=C1)O)C(=C(C)C)C(=O)O2)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC1=C2C(=CC(=C1)O)C(=C(C)C)C(=O)O2)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhuscholide A

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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